
L-Proline, L-asparaginyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, L-asparaginyl-L-prolyl- is a tripeptide composed of the amino acids L-proline and L-asparagine. This compound is part of a larger class of peptides that play crucial roles in various biological processes. L-proline is a natural amino acid with a secondary amine functionality, while L-asparagine is an amino acid that is important in the metabolism of nitrogen in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-asparaginyl-L-prolyl- typically involves the stepwise coupling of the amino acids L-proline and L-asparagine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides or uronium salts, and the protecting groups are removed using trifluoroacetic acid (TFA) or other deprotecting agents .
Industrial Production Methods
Industrial production of L-Proline, L-asparaginyl-L-prolyl- often employs biocatalytic processes to enhance efficiency and reduce environmental impact. Enzymes such as proteases and peptidases are used to catalyze the formation of peptide bonds under mild conditions, minimizing the need for harsh chemicals and high temperatures .
化学反応の分析
Types of Reactions
L-Proline, L-asparaginyl-L-prolyl- can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include hydroxyproline derivatives, reduced peptides, and substituted peptides with altered biological activities .
科学的研究の応用
L-Proline, L-asparaginyl-L-prolyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of L-Proline, L-asparaginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For example, the proline residue can undergo hydroxylation, which is crucial for the stability of collagen. The asparagine residue can participate in hydrogen bonding and other interactions that influence the peptide’s biological activity .
類似化合物との比較
Similar Compounds
L-Proline: A natural amino acid with a secondary amine functionality, used as a catalyst in organic synthesis.
L-Asparagine: An amino acid important in nitrogen metabolism.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in plants.
Trans-4-hydroxy-L-proline: An abundant component of mammalian collagen.
Uniqueness
L-Proline, L-asparaginyl-L-prolyl- is unique due to its specific combination of amino acids, which imparts distinct structural and functional properties. Its ability to undergo various chemical modifications and its role in biological processes make it a valuable compound for research and industrial applications .
特性
CAS番号 |
334931-60-1 |
|---|---|
分子式 |
C14H22N4O5 |
分子量 |
326.35 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H22N4O5/c15-8(7-11(16)19)12(20)17-5-1-3-9(17)13(21)18-6-2-4-10(18)14(22)23/h8-10H,1-7,15H2,(H2,16,19)(H,22,23)/t8-,9-,10-/m0/s1 |
InChIキー |
VCJCPARXDBEGNE-GUBZILKMSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC(=O)N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


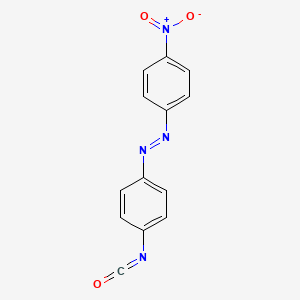
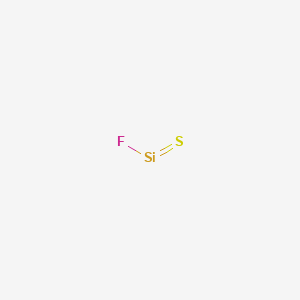
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
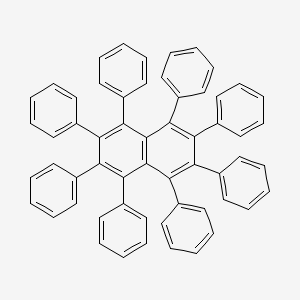
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
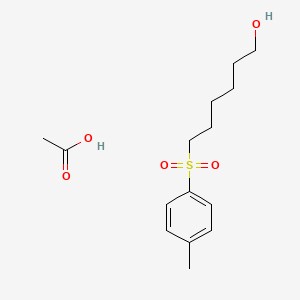
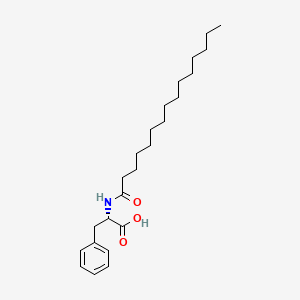
![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)


